molecular formula C15H17FN2O2 B5204406 4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone

4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone

Cat. No. B5204406
M. Wt: 276.31 g/mol
InChI Key: LRYJISNIPOHXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FCPR and is known for its unique properties that make it suitable for use in scientific research.

Mechanism of Action

The mechanism of action of FCPR is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity. FCPR has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
FCPR has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential therapeutic applications in the treatment of these disorders. FCPR has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of FCPR is its potency. It has been shown to have a strong effect on the central nervous system at relatively low concentrations, making it a valuable tool for studying various neurological disorders. However, one of the limitations of FCPR is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving FCPR. One area of interest is the development of new drugs based on FCPR that could be used to treat various neurological disorders. Another area of interest is the use of FCPR in the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of FCPR and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of FCPR involves several steps, which include the reaction of 4-fluorobenzaldehyde with cyclopropanecarboxylic acid, followed by the formation of the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperazine to yield FCPR.

Scientific Research Applications

FCPR has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potent effects on the central nervous system, making it a valuable tool for studying various neurological disorders. FCPR has also been used in the development of new drugs for the treatment of these disorders.

properties

IUPAC Name

4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-17-8-9-18(10-13(17)19)14(20)15(6-7-15)11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJISNIPOHXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(4-Fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone

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